

# A Technical Guide to Novel Targets for Actinium-225 Based Radiopharmaceuticals

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## Introduction: The Advent of Actinium-225 in Targeted Alpha Therapy

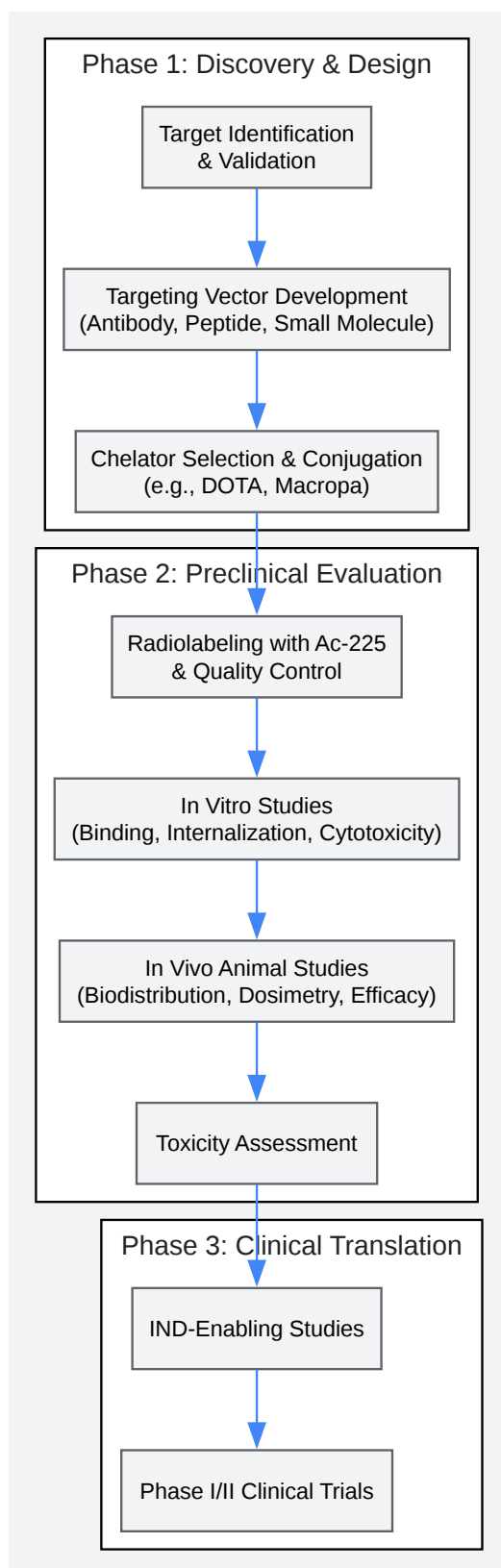
Targeted Alpha Therapy (TAT) is a rapidly advancing modality in oncology, utilizing alpha-emitting radionuclides to deliver highly potent and localized cytotoxic radiation to cancer cells. [1] Among the available alpha emitters, Actinium-225 (Ac-225) has emerged as a particularly promising isotope. [2] With a half-life of 9.92 days, Ac-225 decays through a cascade that releases four high-energy alpha particles, resulting in a high degree of lethal, clustered DNA double-strand breaks within a short path length of a few cell diameters ( $<100\text{ }\mu\text{m}$ ). [3][4] This characteristic allows for the precise destruction of tumor cells, including those resistant to beta- or gamma-irradiation, while minimizing damage to surrounding healthy tissues. [1][2]

The clinical success of Ac-225-PSMA-617 in treating metastatic castration-resistant prostate cancer has spurred significant interest in identifying new molecular targets to broaden the applicability of Ac-225 TAT to a wider range of malignancies. [1][5] This guide provides an in-depth overview of emerging targets, summarizing preclinical and clinical data, detailing experimental methodologies, and visualizing key concepts.

**Caption:** Decay cascade of Actinium-225, highlighting the four alpha emissions. [4][6]

## General Workflow for Ac-225 Radiopharmaceutical Development

The preclinical development of a novel Ac-225 radiopharmaceutical follows a structured pathway, from target identification to in vivo validation, before it can be considered for clinical translation.



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**Caption:** General preclinical development workflow for Ac-225 radiopharmaceuticals.

# Novel Molecular Targets for Ac-225 Therapy

## Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of numerous epithelial cancers, but has low to no expression in most healthy adult tissues.<sup>[6][7]</sup> This pan-cancer expression profile makes FAP an attractive target for broadly applicable radiopharmaceuticals.<sup>[8]</sup> While small-molecule FAP inhibitors (FAPIs) have shown promise, their rapid tumor clearance can be a limitation for use with a long-lived radionuclide like Ac-225.<sup>[8][9]</sup> To overcome this, antibody-based targeting vectors are being explored.

**Featured Radiopharmaceutical:** [225Ac]Ac-DOTA-PKU525 [225Ac]Ac-DOTA-PKU525 is a radioimmunoconjugate utilizing a FAP-targeting antibody, PKU525, to achieve longer tumor retention suitable for Ac-225.<sup>[8]</sup>

### Quantitative Data Summary

Parameter	Value	Reference
Targeting Vector	PKU525 Antibody	<sup>[8]</sup>
Chelator	DOTA	<sup>[8]</sup>
Drug-to-Antibody Ratio (DAR)	3.87	<sup>[6]</sup>
Radiolabeling Yield	>95%	<sup>[7]</sup>
Tumor Uptake (4T1-hFAP xenograft)	~15 %ID/g at 72h post-injection	<sup>[7][8]</sup>
Therapeutic Efficacy	Significant tumor growth inhibition with a single 11.1 kBq dose	<sup>[6]</sup>

### Experimental Protocols

- Radiolabeling of [225Ac]Ac-DOTA-PKU525:

- The DOTA-conjugated antibody PKU525 is prepared in a metal-free buffer (e.g., 0.2 M ammonium acetate, pH 7.0).
- $^{225}\text{AcCl}_3$  in dilute HCl is added to the antibody solution.
- The reaction mixture is incubated at 37°C for 1-2 hours.
- Radiochemical purity is determined using instant thin-layer chromatography (ITLC) with a mobile phase such as 50 mM DTPA solution.<sup>[7]</sup>
- In Vivo Biodistribution Study:
  - 4T1-hFAP tumor-bearing mice are injected intravenously with  $^{225}\text{Ac}$ -DOTA-PKU525.
  - At predetermined time points (e.g., 24, 72, 168 hours), mice are euthanized.
  - Tumors and major organs (blood, heart, liver, spleen, kidneys, etc.) are harvested, weighed, and counted in a gamma counter.
  - Uptake is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).<sup>[8]</sup>
- Therapeutic Efficacy Study:
  - Once tumors in 4T1-hFAP xenograft models reach a specified volume, mice are randomized into treatment and control groups.
  - A single intravenous dose of  $^{225}\text{Ac}$ -DOTA-PKU525 (e.g., 11.1 kBq) or saline (control) is administered.
  - Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study.
  - Efficacy is determined by comparing tumor growth curves between the treated and control groups.<sup>[6][8]</sup>

## CD46

CD46 is a cell-surface complement regulatory protein that is overexpressed in various cancers, including prostate cancer.[\[10\]](#) It has emerged as a compelling target, particularly for metastatic castration-resistant prostate cancer (mCRPC) that may have low or no expression of PSMA.[\[11\]](#) The YS5 antibody targets a tumor-selective epitope on CD46, making it a suitable vector for delivering Ac-225.[\[10\]](#)[\[12\]](#)

Featured Radiopharmaceutical:  $[^{225}\text{Ac}]\text{DOTA-YS5}$  &  $[^{225}\text{Ac}]\text{Macropa-PEG4-YS5}$  To improve stability and tumor-to-background ratios, next-generation conjugates like  $[^{225}\text{Ac}]\text{Macropa-PEG4-YS5}$  have been developed.[\[13\]](#)

#### Quantitative Data Summary

Parameter	Radiopharmaceutical	Value	Reference
Tumor Uptake	[225Ac]DOTA-YS5 (22Rv1 xenograft)	11.64 ± 1.37 %ID/g at 24h	<a href="#">[14]</a>
		29.35 ± 7.76 %ID/g at 168h	
		31.78 ± 5.89 %ID/g at 408h	
Therapeutic Efficacy	[225Ac]DOTA-YS5 (0.5 µCi dose)	Suppressed tumor growth in PSMA- positive and -deficient xenografts	<a href="#">[10]</a> <a href="#">[12]</a>
[225Ac]Macropa- PEG4-YS5 (9.25 kBq)	Showed dose- dependent efficacy and prolonged survival in 22Rv1 xenografts	<a href="#">[13]</a>	
Toxicity	[225Ac]DOTA-YS5	Kidney toxicity observed at 0.5 µCi, likely from redistribution of daughter isotope 213Bi	<a href="#">[10]</a> <a href="#">[14]</a>

## Experimental Protocols

- Cell-Derived Xenograft (CDX) Model Efficacy Study:
  - Prostate cancer cells (e.g., 22Rv1, DU145) are subcutaneously implanted into immunodeficient mice.
  - When tumors reach a palpable size, mice are randomized into groups.

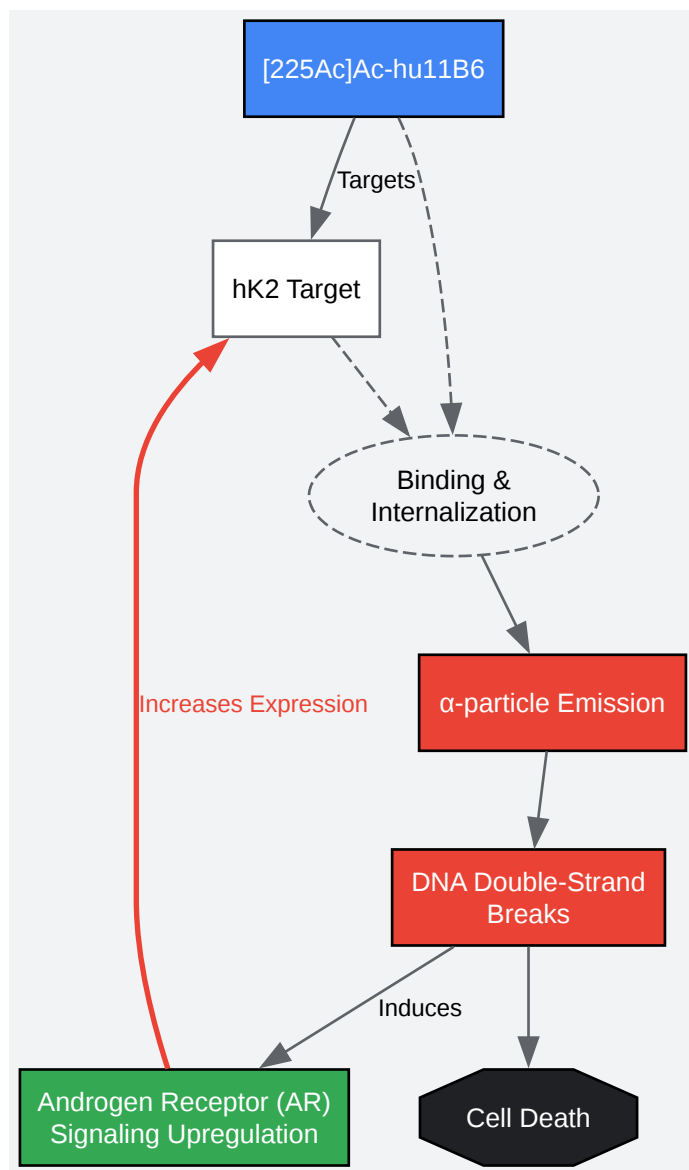
- A single dose of the Ac-225 labeled antibody (e.g., 4.625 or 9.25 kBq of [225Ac]Macropa-PEG4-YS5) or saline is administered via tail vein injection.
- Tumor growth and animal survival are monitored over time.[13]
- Patient-Derived Xenograft (PDX) Model Efficacy Study:
  - Tumor fragments from human patients (e.g., LTL-545, LTL-484) are implanted into immunodeficient mice.
  - Once tumors are established, treatment protocols similar to the CDX model are followed to assess efficacy in a more clinically relevant model.[10][14]

## Human Kallikrein-related peptidase 2 (hK2)

Human Kallikrein 2 (hK2) is a prostate-specific serine protease with expression governed by the androgen receptor (AR), the primary driver of prostate cancer.[15][16] Targeting hK2 offers a distinct advantage: DNA damage induced by alpha particle radiation can upregulate AR signaling, which in turn increases hK2 expression.[16][17] This creates a positive feedback loop, enhancing target availability for the radiopharmaceutical.

Featured Radiopharmaceutical: [225Ac]-JNJ-69086420 (225Ac-DOTA-hu11B6) This agent uses the humanized antibody hu11B6 to target hK2 and is currently in Phase 1 clinical trials (NCT04644770).[15][18]





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**Caption:** Feed-forward mechanism of [ $^{225}\text{Ac}$ ]Ac-hu11B6 targeting hK2.[16][17]

### Quantitative Data Summary

Parameter	Value	Reference
Targeting Vector	hu11B6 humanized antibody	[16]
Therapeutic Efficacy		
50 nCi dose	Moderate tumor growth inhibition in VCaP xenografts	[19]
100 nCi dose	Significant tumor growth inhibition	[19]
250 nCi dose	Tumor regression	[18][19]
500 nCi dose	Complete tumor regression	[18][19]
Clinical Status	Phase 1 Trial (NCT04644770)	[18]

## Experimental Protocols

- Confocal Imaging for Internalization:
  - Prostate cancer cells (e.g., VCaP) are incubated with a fluorescently labeled anti-hK2 antibody.
  - At various time points (e.g., 60 minutes, 3 hours), cells are fixed and imaged using a confocal microscope.
  - Initial cell surface binding followed by the appearance of intracellular puncta confirms antibody internalization, which is critical for TAT efficacy.[19]
- In Vivo Dose-Response Efficacy Study:
  - Established prostate cancer xenografts (e.g., VCaP) are randomized into multiple treatment groups and a control group.
  - Animals receive a single intravenous injection of [225Ac]-hu11B6 at varying doses (e.g., 50, 100, 250, 500 nCi) or vehicle control.

- Tumor volume is measured twice weekly to determine the dose-dependent anti-tumor activity.[18][19]

## Melanocortin 1 Receptor (MC1R)

The Melanocortin 1 Receptor (MC1R) is a G-protein coupled receptor primarily involved in pigmentation.[20] It is overexpressed in a high percentage of melanomas, making it a specific target for treating metastatic uveal and cutaneous melanoma, which are often resistant to other therapies.[3][21]

Featured Radiopharmaceutical: [225Ac]-DOTA-MC1RL This agent is a novel MC1R-targeted radiopharmaceutical developed for TAT of uveal melanoma.[3]

### Quantitative Data Summary

Parameter	Value	Reference
Targeting Vector	MC1RL ( $\alpha$ -MSH peptide analog)	[3]
In Vitro Cytotoxicity		
Uveal Melanoma Cells	Significant, MC1R-specific reduction in proliferation compared to controls	[3]
A375/MC1R Cells (engineered)	Significant reduction in proliferation	[3]
A375 Cells (low MC1R)	No significant difference between targeted and untargeted radiopharmaceutical	[3]
Therapeutic Efficacy	Significant inhibition of tumor growth and prolonged survival in uveal melanoma xenograft models	[3]

### Experimental Protocols

- Synthesis of [225Ac]-DOTA-MC1RL:
  - The DOTA-conjugated peptide (DOTA-MC1RL) is synthesized using standard solid-phase peptide synthesis.
  - For radiolabeling, 225Ac is added to the DOTA-peptide conjugate in a suitable buffer.
  - The mixture is heated to facilitate chelation.
  - Radiochemical purity is assessed via HPLC and/or ITLC.[3]
- In Vitro MC1R-Specific Cytotoxicity Assay:
  - Melanoma cell lines with varying MC1R expression (e.g., uveal melanoma, engineered A375/MC1R, and low-MC1R A375) are seeded in multi-well plates.
  - Cells are treated with [225Ac]-DOTA-MC1RL, a non-targeting control ([225Ac]-DOTA-SP), or saline.
  - After a set incubation period, cell proliferation is measured using a standard assay (e.g., MTS or BrdU).
  - Target-specific cytotoxicity is confirmed if the targeted agent shows significantly greater growth inhibition in MC1R-positive cells compared to both the negative control cells and the non-targeting radiopharmaceutical.[3]

## Other Promising Targets

- Integrin  $\alpha\beta6$ : This integrin is highly overexpressed in many epithelial cancers, including pancreatic ductal adenocarcinoma (PDAC), and is associated with poor prognosis.[22][23] Its expression profile makes it a promising target for theranostics. While much of the development has focused on imaging agents (68Ga) and beta-emitters (177Lu), the established targeting peptides are readily adaptable for chelation of Ac-225, representing a key area for future development.[22][24]
- CD37: This tetraspanin protein is highly expressed on the majority of primary acute myeloid leukemia (AML) blasts, irrespective of the genetic subtype.[25] CD37 exhibits rapid internalization in AML cells compared to normal blood cells, making it an excellent candidate

for TAT, where intracellular delivery of the radionuclide is paramount for efficacy.[25][26] The development of an Ac-225-based anti-CD37 agent could provide a new therapeutic option for this lethal leukemia.[25]

## Conclusion and Future Directions

The field of Actinium-225 based radiopharmaceuticals is expanding beyond PSMA, with a host of novel targets showing significant preclinical promise. Targets like FAP, CD46, hK2, and MC1R are paving the way for TAT to be applied to a diverse range of solid tumors, including prostate cancer, melanoma, and potentially many others via the pan-cancer FAP target. Furthermore, targets like CD37 open the door for potent alpha-therapy in hematological malignancies.

Key challenges remain, including managing the supply of Ac-225, mitigating off-target toxicities (such as nephrotoxicity from daughter isotopes), and optimizing the biological half-life of targeting molecules to match the 10-day half-life of Ac-225.[5][10] Future research will focus on developing novel chelators that can better retain daughter nuclides, exploring combination therapies, and advancing these promising agents into well-designed clinical trials to validate their efficacy and safety in patients. The continued innovation in target selection and radiopharmaceutical design holds the potential to establish TAT with Actinium-225 as a cornerstone of cancer therapy.

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